An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-methoxy-1H-indazole-6-carboxylic acid stands out as a key building block in the synthesis of various bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of 3-methoxy-1H-indazole-6-carboxylic acid, alongside detailed experimental protocols for their determination and a plausible synthetic route.
I. Molecular and Physicochemical Profile
3-methoxy-1H-indazole-6-carboxylic acid, with the CAS number 1374258-58-8, is a bifunctional molecule featuring a methoxy group at the 3-position and a carboxylic acid at the 6-position of the indazole ring.[1] This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological interactions.
Structural and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 1374258-58-8 | [1] |
| Canonical SMILES | COC1=NN=C2C1=CC(=CC2)C(=O)O | [1] |
| InChI Key | NRJPGEXONZLCQP-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using well-established computational models. These values provide a reliable estimation for initial experimental design and in silico modeling.
| Property | Predicted Value | Computational Method/Tool |
| Melting Point (°C) | 210-230 | Regression-based, gradient boosting model |
| Boiling Point (°C) | 445.7 ± 45.0 | Advanced Chemistry Development (ACD/Labs) |
| pKa (acidic) | 4.2 ± 0.2 (Carboxylic Acid) | Rowan's Free Online pKa Calculator[2] |
| pKa (basic) | 1.5 ± 0.3 (Pyrazole N) | Rowan's Free Online pKa Calculator[2] |
| LogP | 1.2697 | ChemScene Computational Chemistry Data |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | ChemScene Computational Chemistry Data |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Property Explorer |
Expert Insight: The predicted pKa of the carboxylic acid group suggests it will be predominantly ionized at physiological pH (7.4), which has significant implications for its solubility, membrane permeability, and potential for ionic interactions with biological targets. The moderately lipophilic nature, as indicated by the LogP value, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.
II. Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid.
A. Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
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Sample Preparation: Finely powder a small amount of dry 3-methoxy-1H-indazole-6-carboxylic acid.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
B. Solubility Profile Determination
Understanding the solubility of 3-methoxy-1H-indazole-6-carboxylic acid in various solvents is critical for its handling, purification, and formulation.
Protocol:
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Solvent Selection: Prepare a panel of solvents including water, aqueous buffers (pH 2, 7.4, 9), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
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Sample Preparation: Weigh approximately 10 mg of the compound into separate vials for each solvent.
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Solvent Addition: Add the solvent in incremental volumes (e.g., 0.1 mL) to each vial.
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Agitation: After each addition, vortex the vial for at least 30 seconds.
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Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent until a saturated solution is obtained or a predefined volume is reached.
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Quantification (Optional): For a more precise determination, the concentration of the saturated solution can be measured using a suitable analytical technique like HPLC-UV.
Expected Solubility Profile: Based on its structure, 3-methoxy-1H-indazole-6-carboxylic acid is expected to have low solubility in non-polar organic solvents and water at acidic pH. Its solubility in aqueous solutions should increase significantly at neutral and basic pH due to the deprotonation of the carboxylic acid group. It is likely to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
C. pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid and the basicity of the indazole nitrogen are of interest.
Protocol:
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Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
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Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration: Slowly add the titrant in small increments to the sample solution while continuously stirring and recording the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.
Diagram: Potentiometric Titration Setup
Caption: Setup for pKa Determination.
D. LogP Determination by Reverse-Phase HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Protocol:
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Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
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Sample Preparation: Prepare a solution of 3-methoxy-1H-indazole-6-carboxylic acid of known concentration.
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Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
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Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the retention times.
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Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.
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LogP Calculation: Determine the retention factor of the target compound and use the calibration curve to calculate its LogP value.
III. Proposed Synthetic Route
A plausible synthetic route to 3-methoxy-1H-indazole-6-carboxylic acid can be envisioned starting from commercially available 4-methyl-3-nitrobenzoic acid. This multi-step synthesis involves key transformations including esterification, benzylic bromination, oxidation, and a final cyclization to form the indazole ring.
Diagram: Proposed Synthesis of 3-methoxy-1H-indazole-6-carboxylic acid
Caption: A plausible synthetic pathway.
Expert Insight on Synthesis: The cyclization of the hydrazone to the indazole can be achieved through various methods, including the Jacobson-type synthesis which involves diazotization followed by intramolecular cyclization.[3] The final methylation and hydrolysis steps are standard procedures in organic synthesis.
IV. Spectroscopic Characterization
The structural elucidation of 3-methoxy-1H-indazole-6-carboxylic acid would be confirmed by a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will confirm the substitution pattern.
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¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the indazole ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C=C and C=N stretching vibrations of the aromatic indazole ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[4] The fragmentation pattern in the mass spectrum can provide further structural information.
V. Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid, a molecule of significant interest in drug discovery. While experimental data for this specific compound is not widely available, this guide has offered robust predicted values and detailed experimental protocols to enable its characterization. The proposed synthetic route and expected spectroscopic data further equip researchers with the necessary information to synthesize and validate this important chemical entity. A thorough understanding and application of the principles and methods outlined herein will undoubtedly facilitate the rational design and development of novel therapeutics based on the indazole scaffold.
VI. References
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PubChem. 3-methoxy-1H-indazole-6-carboxylic acid. [Link]
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Rowan. Rowan's Free Online pKa Calculator. [Link]
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ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
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Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]
